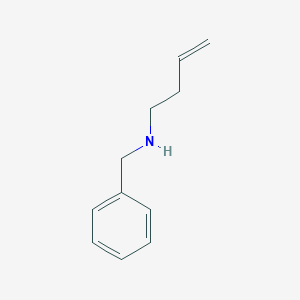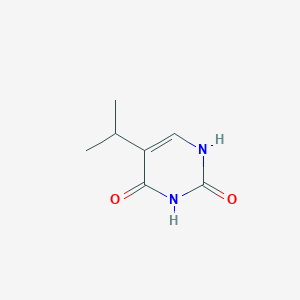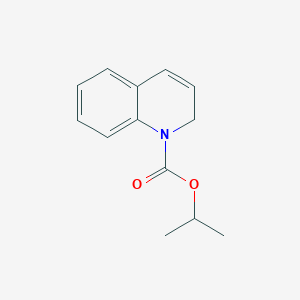
1(2H)-Quinolinecarboxylic acid, isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Quinolinecarboxylic acid, isopropyl ester, also known as quinaldine isopropyl ester, is a chemical compound with the molecular formula C12H13NO2. It is a pale yellow liquid with a characteristic odor and is soluble in organic solvents such as ether, benzene, and chloroform. Quinaldine isopropyl ester is widely used in the chemical industry as an intermediate for the synthesis of various organic compounds. It has also found applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1(2H)-Quinolinecarboxylic acid, isopropyl ester isopropyl ester is not fully understood. However, it has been suggested that it may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA and disrupt the normal functioning of the DNA molecule. This property has been exploited in scientific research to study the interaction of proteins with DNA.
Biochemical and Physiological Effects:
Quinaldine isopropyl ester has been found to exhibit biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Escherichia coli and Staphylococcus aureus. Quinaldine isopropyl ester has also been found to exhibit cytotoxicity towards cancer cells and has been suggested as a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinaldine isopropyl ester has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized from readily available starting materials. It also exhibits unique properties that make it useful in scientific research. However, 1(2H)-Quinolinecarboxylic acid, isopropyl ester isopropyl ester has some limitations as well. It is a toxic compound and needs to be handled with care. Its mechanism of action is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the study of 1(2H)-Quinolinecarboxylic acid, isopropyl ester isopropyl ester. One potential direction is to explore its potential as an anticancer agent. Further research is needed to fully understand its mechanism of action and to optimize its cytotoxicity towards cancer cells. Another potential direction is to investigate its potential as a fluorescent probe for studying the interactions of proteins with DNA. Quinaldine isopropyl ester has unique properties that make it a promising candidate for further scientific research.
Métodos De Síntesis
Quinaldine isopropyl ester is synthesized by the reaction of isopropyl alcohol with 2-aminobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction yields quinolinecarboxylic acid, which is then esterified with isopropyl alcohol to produce 1(2H)-Quinolinecarboxylic acid, isopropyl ester isopropyl ester.
Aplicaciones Científicas De Investigación
Quinaldine isopropyl ester has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins to DNA. Quinaldine isopropyl ester has also been used as a precursor for the synthesis of various organic compounds such as quinoline derivatives, which have been found to exhibit antimicrobial and anticancer properties.
Propiedades
Número CAS |
17718-20-6 |
|---|---|
Nombre del producto |
1(2H)-Quinolinecarboxylic acid, isopropyl ester |
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
propan-2-yl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-10(2)16-13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-8,10H,9H2,1-2H3 |
Clave InChI |
XBPMXUYSYAIPTR-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)N1CC=CC2=CC=CC=C21 |
SMILES canónico |
CC(C)OC(=O)N1CC=CC2=CC=CC=C21 |
Otros números CAS |
17718-20-6 |
Sinónimos |
1(2H)-Quinolinecarboxylic acid isopropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



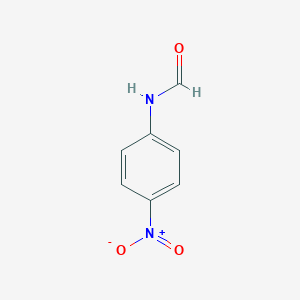
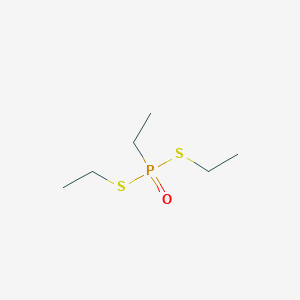


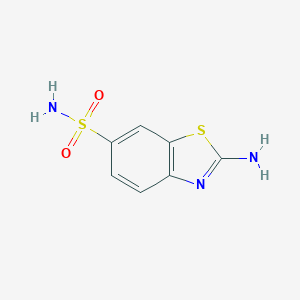


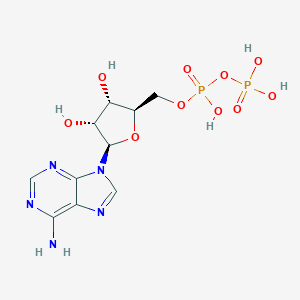
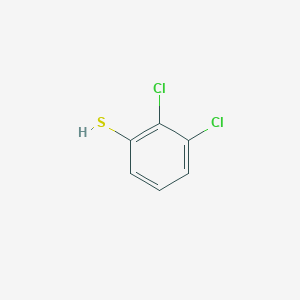
![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
